molecular formula C15H14N2O4S B6539930 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060307-10-9

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539930
CAS No.: 1060307-10-9
M. Wt: 318.3 g/mol
InChI Key: OIVSLEVPRXSHQE-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl group and a thiophen-3-yl ethyl substituent. The thiophen-3-yl ethyl group introduces sulfur-containing heterocyclic character, which may influence solubility, metabolic stability, and binding interactions in biological systems. This compound is structurally analogous to falcipain-2 inhibitors such as QOD (quinolinyl oxamide derivative) and ICD (indole carboxamide derivative), which share the ethanediamide scaffold but differ in substituents .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-14(16-5-3-10-4-6-22-8-10)15(19)17-11-1-2-12-13(7-11)21-9-20-12/h1-2,4,6-8H,3,5,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSLEVPRXSHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • QOD replaces the thiophen group with a 1-methyltetrahydroquinolin-6-yl moiety. This quinoline-derived substituent likely enhances planarity and hydrophobic interactions, critical for binding to falcipain-2’s active site .
  • ICD employs a biphenyl carbonyl and indole carboxamide system, favoring hydrogen bonding and π-stacking with protease residues .
  • The target compound’s thiophen-3-yl group introduces sulfur-mediated interactions (e.g., van der Waals forces) but may reduce metabolic stability compared to quinoline or indole systems .

Falcipain-2 Inhibition

QOD and ICD are validated falcipain-2 inhibitors, a cysteine protease critical for Plasmodium falciparum survival. Molecular dynamics simulations (Figure 2 in ) reveal QOD’s binding within a cubic simulation box, stabilized by hydrophobic interactions with the tetrahydroquinoline group and hydrogen bonds via the ethanediamide bridge. In contrast, the target compound’s thiophen substituent may alter binding orientation due to reduced steric bulk compared to QOD’s quinoline system .

Physicochemical and Crystallographic Insights

  • Crystallography : Structural validation of related compounds (e.g., QOD) relies on tools like SHELX and WinGX/ORTEP for small-molecule refinement and visualization . The benzodioxolyl-thiophen system’s puckering dynamics could be analyzed using Cremer-Pople parameters, as applied to heterocycles in .

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